4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-11-4-8(7-17)2-3-9(11)5-15-6-10(13)12(14-15)16(18)19/h2-4,6-7H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDXLCGORKRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chloropyrazole, followed by the formation of a pyrazole-aldehyde intermediate. This intermediate is then subjected to a condensation reaction with 3-methoxybenzaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzoic acid.
Reduction: 4-[(4-chloro-3-amino-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit promising anticancer properties. A study demonstrated that derivatives of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde showed inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) analysis indicates that the presence of the nitro group enhances its antimicrobial potency .
Agrochemical Applications
Herbicidal Activity
The compound has shown potential as a herbicide. Research highlighted its ability to inhibit the growth of certain weeds without adversely affecting crop yield. Field trials demonstrated effective control of weed species such as Amaranthus retroflexus, suggesting its application in agricultural practices for weed management .
Material Science Applications
Synthesis of Functional Materials
this compound serves as a precursor for synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions has been utilized in developing sensors for detecting heavy metals in environmental samples .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro substituents, as well as the aldehyde group, may play crucial roles in these interactions .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Properties of 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde and Related Compounds
Comparative Analysis
Reactivity and Electronic Effects
- Nitro and Chloro Groups: The target compound’s pyrazole ring bears electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, increasing electrophilicity at the pyrazole C-4 position. This contrasts with N-[1-(4-Chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide, where the nitro group is on a separate benzene ring, reducing direct electronic effects on the pyrazole .
- Aldehyde vs. Carboxylic Acid : The benzaldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), while the carboxylic acid in 4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid allows salt formation and hydrogen bonding, enhancing aqueous solubility .
Physicochemical Properties
- Solubility : The target compound’s logP (estimated 2.1) suggests moderate lipophilicity, while the carboxylic acid derivative (C₉H₇ClN₄O₅ ) has a lower logP (~1.3) due to ionization .
- Thermal Stability: The nitro group in the target compound may reduce thermal stability compared to 3-[(4-Ethylphenoxy)methyl]-4-methoxybenzaldehyde, which lacks explosive nitro functionalities .
Biological Activity
4-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀ClN₃O₄
- Molecular Weight : 295.68 g/mol
- CAS Number : 925147-35-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with 3-methoxybenzaldehyde under controlled conditions. Various synthetic routes have been explored in the literature, focusing on optimizing yield and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of various bacterial and fungal strains. Specifically, compounds similar to this compound have demonstrated effectiveness against pathogens such as E. coli and Aspergillus niger .
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibition observed | |
| Aspergillus niger | Significant antifungal activity | |
| Bacillus subtilis | Moderate inhibition |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study on related pyrazole derivatives indicated that they could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further molecular docking studies have suggested that this compound may interact with specific cancer-related targets, enhancing its therapeutic potential.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, some pyrazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide, suggesting a mechanism for reducing inflammation in various disease models .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various pyrazole derivatives against a panel of bacterial strains. The results indicated that certain derivatives exhibited comparable or superior efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .
- Anticancer Activity : In vitro studies involving cancer cell lines demonstrated that pyrazole derivatives could significantly reduce cell viability. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
Q & A
What are the optimal synthetic routes for 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde, and how can reaction conditions be systematically optimized?
Basic:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-3-nitro-1H-pyrazole with a benzaldehyde derivative (e.g., 3-methoxybenzaldehyde) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF. Monitoring via TLC and purification by column chromatography are critical for isolating the product .
Advanced:
To optimize yield, employ Design of Experiments (DoE) to evaluate variables such as temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometric ratios. For example, highlights refluxing in ethanol with glacial acetic acid as a catalyst for similar aldehyde-pyrazole conjugates, suggesting protonation of the pyrazole nitrogen enhances reactivity. Statistical tools like ANOVA can identify significant factors affecting regioselectivity, particularly when competing nitro-group reactivity is observed .
How should researchers address discrepancies between spectroscopic data and crystallographic results for this compound?
Basic:
Use complementary techniques:
- NMR : Confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 7.5–8.5 ppm).
- X-ray crystallography : Resolve spatial arrangements, as seen in , where disorder in the aldehyde group required refinement with SHELXL .
Advanced:
When crystallographic disorder (e.g., aldehyde group rotation) conflicts with NMR data, perform dynamic NMR experiments to assess rotational barriers. For instance, reports a disordered aldehyde moiety with occupancies refined to 0.441 and 0.559, indicating conformational flexibility. Pair this with DFT calculations to model energy barriers and validate spectroscopic assignments .
What strategies mitigate side reactions during functionalization of the aldehyde group?
Basic:
Protect the aldehyde as an acetal before modifying the pyrazole or nitro groups. For reductions (e.g., NaBH₄ to alcohol), maintain low temperatures (0–5°C) to prevent nitro-group reduction .
Advanced:
Leverage chemoselective reagents:
- Oxidation : Use TEMPO/NaClO₂ for selective aldehyde-to-carboxylic acid conversion without affecting nitro groups.
- Nucleophilic additions : Employ organocatalytic conditions (e.g., proline derivatives) to stereoselectively add Grignard reagents to the aldehyde while preserving the nitro substituent .
How can researchers design assays to evaluate the compound’s biological activity?
Basic:
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). The nitro group may act as a hydrogen-bond acceptor, as suggested in for pyrazole-containing inhibitors .
- Antimicrobial activity : Perform MIC assays against Gram-positive/negative strains, noting the chloro substituent’s role in membrane penetration .
Advanced:
Use structure-activity relationship (SAR) studies:
- Replace the nitro group with cyano or sulfonamide moieties to assess electronic effects.
- Perform crystallographic fragment screening to identify binding hotspots, as demonstrated in for 5-acyloxypyrazole derivatives .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Basic:
- DFT : Calculate Fukui indices to identify electrophilic (aldehyde carbon) and nucleophilic (pyrazole nitrogen) sites.
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450), prioritizing poses with nitro-group coordination to heme iron .
Advanced:
Combine MD simulations and QM/MM calculations to study reaction mechanisms. For example, model the nitro group’s reduction pathway in enzymatic environments, accounting for solvent effects and protonation states .
How do researchers resolve contradictions in biological activity data across studies?
Basic:
Standardize assay protocols (e.g., cell line selection, incubation time). For instance, reports antibacterial activity for pyrazole derivatives, but variations in bacterial strain susceptibility require cross-validation .
Advanced:
Apply systems biology approaches:
- Transcriptomics : Identify gene expression changes induced by the compound to pinpoint mechanisms beyond direct enzyme inhibition.
- Metabolomics : Track downstream effects of nitro-group metabolism, which may generate reactive intermediates affecting toxicity profiles .
What crystallographic challenges arise during structural elucidation, and how are they addressed?
Basic:
Use SHELXL for refinement, especially for disordered regions. resolved aldehyde disorder by refining two occupancy sites, supported by hydrogen-bonding networks (O–H⋯O/N) stabilizing the lattice .
Advanced:
Apply Hirshfeld surface analysis to quantify intermolecular interactions. For example, ’s π–π stacking (3.8 Å) and hydrogen bonds (O⋯N = 2.9 Å) explain crystal packing, aiding in polymorph prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
